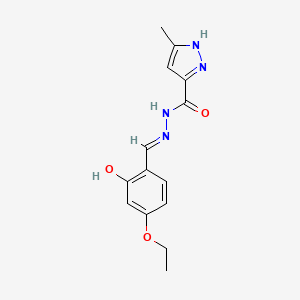![molecular formula C17H16BrN3O4 B6018943 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B6018943.png)
2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide, also known as BPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BPNB is a member of the benzamide family of compounds and has been shown to exhibit promising biological activity against a variety of targets.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, this compound has been shown to inhibit HDACs, which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and division, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its activity against specific targets, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide. One area of interest is the development of this compound derivatives with improved activity and selectivity against specific targets. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 3-aminobutyramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide has been extensively studied for its potential use as a lead compound in drug discovery. It has been shown to exhibit activity against a variety of targets, including histone deacetylases (HDACs), protein kinases, and carbonic anhydrases. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-[3-(butanoylamino)phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c1-2-4-16(22)19-11-5-3-6-12(9-11)20-17(23)14-10-13(21(24)25)7-8-15(14)18/h3,5-10H,2,4H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVTBWEDADTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)
![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
![5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6018878.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)

![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6018942.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)